Ethylene glycol di-N-butyrate

Description

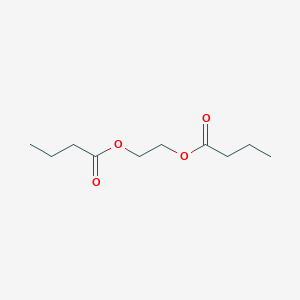

Structure

3D Structure

Properties

IUPAC Name |

2-butanoyloxyethyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-3-5-9(11)13-7-8-14-10(12)6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTRWCBAYKQWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCCOC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871589 | |

| Record name | Ethane-1,2-diyl dibutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-72-6 | |

| Record name | Glycol dibutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 1,2-ethanediyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane-1,2-diyl dibutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Solubility Profile of Ethylene Glycol Di-N-Butyrate (EGDB)

This guide provides an in-depth technical analysis of the solubility profile of Ethylene Glycol Di-N-Butyrate (EGDB) . It is structured to support researchers and formulation scientists in optimizing solvent selection for drug delivery systems, polymer coatings, and synthesis workflows.[1]

CAS: 105-72-6 Synonyms: Glycol Dibutyrate, Ethylene Dibutyrate Molecular Formula: C₁₀H₁₈O₄ Molecular Weight: 202.25 g/mol [1][2]

Executive Summary & Physicochemical Profile

Ethylene Glycol Di-N-Butyrate is a diester formed by the condensation of ethylene glycol and butyric acid. Its structure comprises a central ethylene spacer flanked by two butyrate ester groups. This molecular architecture dictates its solubility behavior: the central polar ester linkages provide dipole-dipole interaction sites, while the terminal butyl chains impart significant lipophilicity.[1]

Key Physicochemical Parameters:

| Parameter | Value | Relevance to Solubility |

|---|---|---|

| LogP (Octanol/Water) | ~2.26 (Est.) | Indicates moderate lipophilicity; predicts poor water solubility and high affinity for organic solvents. |

| Water Solubility | ~0.050% (w/w) | Practically insoluble in water; requires co-solvents or surfactants for aqueous formulations. |

| Boiling Point | 240 °C | High boiling point makes it a low-volatility solvent (plasticizer). |

| Density | 1.024 g/mL | Slightly denser than water; forms the bottom layer in biphasic aqueous extractions. |

Thermodynamic Basis of Solubility

To understand why EGDB dissolves in specific solvents, we analyze its thermodynamic interactions using Hansen Solubility Parameters (HSP).[1]

Hansen Solubility Parameters (HSP) Analysis

While empirical HSP values for EGDB are rare in literature, we can derive a high-confidence prediction using Group Contribution Methods based on its structural analogs: Ethylene Glycol Diacetate (shorter chain) and Ethylene Glycol Dibutyl Ether (ether linkage).[1]

-

Dispersion (

): Derived from the butyl chains. Similar to aliphatic hydrocarbons. -

Polarity (

): Derived from the two ester carbonyls. Moderate polarity, but "diluted" by the butyl chains compared to the acetate analog.[1] -

Hydrogen Bonding (

): Low.[3] As an ester, EGDB acts only as a hydrogen bond acceptor (HBA), lacking donor (HBD) capability.[1]

Predicted HSP Vector for EGDB:

Implication: EGDB sits in the "Solubility Sphere" of moderately polar aprotic solvents (e.g., Ketones, Esters) and chlorinated solvents.[1] It is incompatible with highly polar protic networks (Water) due to the high energy cost of disrupting water's H-bond network.

Solubility Prediction Logic (Graphviz)[1]

Figure 1: Mechanistic breakdown of EGDB solubility based on intermolecular forces.

Empirical Solubility Data

The following data categorizes solvent compatibility for EGDB. This table consolidates literature data with theoretical predictions based on the LogP/HSP profile.

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Insight |

| Polar Protic | Water | Insoluble (<0.1%) | Hydrophobic effect dominates; high interfacial tension. |

| Ethanol | Soluble | Ethanol's alkyl chain interacts with butyl groups; OH group tolerates the ester. | |

| Isopropanol | Soluble | Similar to ethanol but better lipophilic match. | |

| Polar Aprotic | Acetone | Highly Soluble | Perfect dipole-dipole alignment; entropy of mixing is favorable. |

| Ethyl Acetate | Miscible | "Like dissolves like" (Ester-Ester interaction). | |

| DMSO | Soluble | DMSO dissolves almost all esters, though isolation may be difficult due to high BP. | |

| Chlorinated | Chloroform | Miscible | Excellent solvent; H-bond donor (CHCl3) interacts with Ester Acceptor. |

| DCM | Miscible | Standard solvent for extracting EGDB from water. | |

| Non-Polar | Toluene | Miscible | Strong dispersion force interaction with butyl chains. |

| Hexane | Soluble | Soluble due to significant aliphatic character (8 carbons in butyl chains). | |

| Diethyl Ether | Miscible | Low polarity match; excellent for extraction. |

Experimental Protocol: Saturation Solubility Determination

For researchers needing precise solubility values (e.g., for formulation stability), use this Shake-Flask Method with HPLC/GC Detection . This protocol minimizes errors from supersaturation and phase separation.

Reagents & Equipment[1]

-

Analyte: Ethylene Glycol Di-N-Butyrate (>98% purity).

-

Solvent: Target solvent (e.g., Phosphate Buffer pH 7.4, Water).[1]

-

Equipment: Orbital shaker (temp controlled), 0.45 µm PTFE syringe filters, HPLC or GC-FID.

Workflow Diagram (Graphviz)

Figure 2: Standardized Shake-Flask Protocol for determining saturation solubility.

Step-by-Step Methodology

-

Preparation: Add excess EGDB to 10 mL of the target solvent in a glass vial. Ensure a visible oil droplet or second phase persists (indicating saturation).

-

Equilibration: Agitate the mixture at the target temperature (typically 25°C or 37°C) for 24 to 48 hours . Note: Viscous esters like EGDB require longer equilibration than solids to reach thermodynamic equilibrium.

-

Phase Separation: Stop agitation and allow the layers to settle for 4 hours. Since EGDB (Density ~1.02) is close to water, centrifugation (3000 rpm, 15 min) is recommended to break any emulsion.[1]

-

Sampling: Carefully withdraw the aqueous/solvent phase using a glass syringe.

-

Filtration: Pass the sample through a 0.45 µm PTFE filter (hydrophobic filters may bind the ester, so pre-saturate the filter or use PVDF if compatible).[1]

-

Quantification:

-

GC-FID (Preferred): Direct injection or extraction into Hexane.

-

HPLC-UV: Detection at 210-220 nm (ester carbonyl absorption). Warning: Low sensitivity at this wavelength; ensure rigorous blank subtraction.

-

Applications in Drug Development

Understanding the solubility of EGDB is critical for the following pharmaceutical applications:

-

Plasticizer for Polymer Coatings:

-

EGDB is miscible with polymers like Ethyl Cellulose and Nitrocellulose .[4] It is used to lower the glass transition temperature (

) of polymeric films used in controlled-release tablets. -

Solubility Insight: Its insolubility in water prevents "dose dumping" (rapid leaching of the plasticizer) in the GI tract, maintaining the integrity of the release-controlling membrane.[1]

-

-

Solvent for Synthesis:

-

Used as a high-boiling (240°C) reaction medium for esterifications or condensations where water removal is required (azeotropic distillation).

-

-

Emulsion Formulations:

-

Acts as the oil phase in O/W (Oil-in-Water) emulsions for topical delivery. Its polarity allows it to solubilize moderately lipophilic actives (LogP 2-4) better than pure hydrocarbon oils.

-

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 135966, Ethylene glycol di-N-butyrate. Retrieved from .

-

The Good Scents Company (2025). Ethylene glycol dibutyrate Physical Properties and Solubility Data. Retrieved from .[1]

-

LookChem (2025). CAS 105-72-6 Ethylene Glycol Di-N-Butyrate Chemical Properties.[2] Retrieved from .

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition.[1] CRC Press. (Referenced for Group Contribution Method logic).

Sources

Introduction: Chemical Profile and Environmental Relevance

An In-depth Technical Guide to the Biodegradability of Ethylene Glycol di-N-butyrate

This guide provides a comprehensive technical analysis of the biodegradability of Ethylene Glycol di-N-butyrate (CAS No. 105-72-6). Designed for researchers, scientists, and drug development professionals, this document moves beyond theoretical principles to offer actionable, field-proven insights into the environmental fate of this compound. We will explore the mechanistic pathways of its degradation, detail rigorous experimental protocols for its assessment, and provide the causal reasoning behind each methodological choice.

Ethylene glycol di-n-butyrate is a diester formed from ethylene glycol and n-butyric acid.[1] It is primarily utilized as a plasticizer and solvent in various industrial applications, including plastics, resins, and coatings.[1] Understanding its environmental fate is critical for accurate risk assessment and regulatory compliance.

The molecular structure, featuring two ester linkages, is the primary determinant of its susceptibility to biological degradation. Ester bonds are known targets for enzymatic hydrolysis by a wide array of ubiquitous microorganisms.[2][3] This foundational principle suggests a high potential for biodegradability, a hypothesis that we will explore mechanistically and validate through standardized testing protocols.

Table 1: Chemical and Physical Properties of Ethylene Glycol di-N-butyrate

| Property | Value | Source |

|---|---|---|

| CAS Number | 105-72-6 | [4][5] |

| Molecular Formula | C₁₀H₁₈O₄ | [4][5] |

| Molecular Weight | 202.25 g/mol | [4][5] |

| Appearance | Colorless liquid | [6] |

| Water Solubility | 0.050% by weight (low solubility) | [6] |

| Synonyms | Butanoic acid, 1,2-ethanediyl ester; Glycol dibutyrate |[1] |

The Mechanistic Pathway of Biodegradation

The biodegradation of ethylene glycol di-n-butyrate is not a single event but a two-stage process initiated by enzymatic action, followed by the metabolic consumption of the resulting components.

Stage 1: Enzymatic Hydrolysis of Ester Bonds

The rate-limiting and critical first step is the cleavage of the two ester bonds. This reaction is catalyzed by a class of enzymes known as carboxylesterases (or more broadly, hydrolases), which are widely distributed in nature.[2][7] These enzymes catalyze the addition of water across the ester linkage, breaking the molecule into its constituent alcohol and carboxylic acids.[7]

The hydrolysis proceeds as follows: Ethylene Glycol di-N-butyrate + 2 H₂O → Ethylene Glycol + 2 N-Butyric Acid (Butyrate)

This initial cleavage is crucial because it transforms a larger, less water-soluble molecule into smaller, more polar, and highly biodegradable components. Human carboxylesterases, for instance, are well-documented for their role in metabolizing ester-containing drugs, demonstrating the prevalence of this enzymatic capability in biological systems.[7]

Stage 2: Aerobic Mineralization of Hydrolysis Products

Once hydrolysis occurs, the resulting products, ethylene glycol and butyrate, enter well-established metabolic pathways.

-

Ethylene Glycol: This compound is known to be readily and rapidly biodegradable in both aerobic and anaerobic environments.[8][9][10] Numerous studies have confirmed its rapid removal in soil and water, with half-lives typically ranging from a few days to two weeks. Microorganisms efficiently metabolize it, ultimately converting its carbon to carbon dioxide (CO₂) in the presence of oxygen.[8][10][11]

-

N-Butyric Acid (Butyrate): Butyrate is a common short-chain fatty acid and a key intermediate in the anaerobic digestion of organic matter.[12][13] It serves as an excellent carbon source for a diverse range of bacteria.[14][15] Under aerobic conditions, butyrate is readily oxidized by microorganisms through β-oxidation to acetyl-CoA, which then enters the citric acid cycle for complete mineralization to CO₂.

Standardized Assessment: The OECD 301B Protocol

To empirically determine the biodegradability of a chemical and classify it as "readily biodegradable," standardized test methods are required. The OECD 301B Guideline, also known as the CO₂ Evolution Test, is the gold standard for this purpose.[16][17] It provides a self-validating system by measuring the ultimate biodegradation (mineralization) of a test substance to CO₂ over a 28-day period.[18]

Principle of the OECD 301B Test

A known concentration of the test substance is incubated in a mineral medium, inoculated with a mixed population of microorganisms (typically from activated sludge).[16][17] The culture is aerated with CO₂-free air in the dark to prevent photodegradation.[16] The CO₂ produced from the microbial respiration and metabolism of the test substance is trapped in a series of barium hydroxide or sodium hydroxide traps and quantified by titration or with an inorganic carbon analyzer.[16] The percentage of biodegradation is calculated by comparing the amount of CO₂ produced to the theoretical maximum (ThCO₂).

Detailed Experimental Protocol: OECD 301B for Ethylene Glycol di-N-butyrate

1. Preparation of Reagents and Media:

-

Mineral Medium: Prepare a stock solution containing essential minerals (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride) as specified in the OECD 301 guideline.

-

Inoculum: Collect a fresh sample of activated sludge from a wastewater treatment plant treating predominantly domestic sewage. Aerate it for 5-7 days to acclimate.[16] The final concentration in the test vessels should be approximately 30 mg/L of suspended solids.

-

Test Substance Stock: Ethylene glycol di-n-butyrate has low water solubility. Prepare a stock solution or a stable dispersion. The final test concentration should be between 10 to 20 mg of Total Organic Carbon (TOC) per liter.[16]

-

CO₂ Absorbent: Prepare a 0.05 M Barium Hydroxide (Ba(OH)₂) or Sodium Hydroxide (NaOH) solution.

2. Apparatus Setup:

-

Set up a series of 2-4 L flasks (bioreactors). Each setup requires an inlet for CO₂-free air, an outlet connected to gas-washing bottles (traps), and a means of continuous stirring.

-

The CO₂-free air is achieved by passing air through a potassium hydroxide solution.

-

Connect three gas-washing bottles in series to the outlet of each bioreactor. The first two contain a known volume of the hydroxide solution to trap the evolved CO₂, and the third serves as a control to ensure complete trapping.

3. Experimental Run:

-

Test Vessels: Add the mineral medium and the test substance to achieve the target concentration.

-

Control Vessels:

-

Inoculum Blank: Contains mineral medium and inoculum only, to measure endogenous CO₂ production from the sludge.

-

Positive Control: Contains a readily biodegradable reference substance (e.g., sodium benzoate or ethylene glycol) to validate the activity of the inoculum.[11]

-

Toxicity Control: Contains the test substance and the reference substance to check for potential inhibitory effects of the test material on the microbial population.

-

-

Inoculation: Add the prepared inoculum to all vessels.

-

Incubation: Incubate the flasks at 22 ± 2°C in the dark for 28 days, with continuous stirring and aeration.[16]

4. Data Collection and Analysis:

-

Periodically (e.g., every 2-3 days), remove the first CO₂ trap for analysis and move the remaining traps up in the series, adding a fresh trap at the end.

-

Quantify the trapped CO₂ by titrating the remaining hydroxide with standardized hydrochloric acid (HCl).

-

Calculate the cumulative amount of CO₂ produced in each flask, correcting for the endogenous CO₂ production from the inoculum blank.

-

Calculate the percentage biodegradation using the formula: % Biodegradation = (Cumulative CO₂ Produced [mg] / ThCO₂ [mg]) x 100 Where ThCO₂ is the theoretical amount of CO₂ that can be produced from the mass of test substance added.

5. Validation and Interpretation:

-

The test is valid if the positive control shows >60% degradation within 14 days and the inoculum blank's CO₂ production is not excessive.

-

A substance is classified as "readily biodegradable" if it reaches at least 60% biodegradation within a "10-day window" during the 28-day test.[17][19] The 10-day window begins when biodegradation first reaches 10% and must end by day 28.[17]

Table 2: OECD 301B Test Parameters and Validation Criteria

| Parameter | Specification | Rationale |

|---|---|---|

| Test Duration | 28 days | Allows sufficient time for microbial adaptation and degradation.[17][18] |

| Inoculum Source | Activated sludge from a wastewater treatment plant | Provides a diverse, relevant microbial community.[16] |

| Test Concentration | 10-20 mg TOC/L | High enough for accurate measurement, low enough to avoid toxicity.[16] |

| Temperature | 22 ± 2 °C | Ensures optimal and consistent microbial activity.[16] |

| Light Condition | Dark or diffuse light | Prevents abiotic photodegradation of the test substance.[16] |

| Positive Control | > 60% degradation by day 14 | Confirms the viability and activity of the microbial inoculum. |

| Pass Criterion | ≥ 60% mineralization within a 10-day window | A stringent criterion indicating rapid and extensive degradation.[17][18][19] |

Conclusion and Environmental Outlook

The chemical structure of ethylene glycol di-n-butyrate strongly predicts its susceptibility to biodegradation. The molecule is comprised of two components—ethylene glycol and butyric acid—both of which are known to be rapidly and completely mineralized in the environment.[8][10][14] The critical pathway for its degradation is initiated by the enzymatic hydrolysis of its ester bonds, a common biochemical reaction.

Based on this mechanistic analysis, ethylene glycol di-n-butyrate is expected to meet the criteria for "ready biodegradability" when assessed using a rigorous, standardized protocol such as the OECD 301B. This classification indicates that the substance is unlikely to persist in the environment, mitigating concerns about long-term ecological harm.[16] This technical guide provides the foundational logic and the experimental framework necessary for researchers to confidently assess and verify the environmental profile of this compound.

References

- Title: Microbial transitions and degradation pathways driven by butyrate concentration in mesophilic and thermophilic anaerobic digestion under low hydrogen partial pressure. Source: University of Galway Research.

- Title: OECD 301B Biodegradation Test - CO2 Evolution Test. Source: Microbe Investigations.

- Title: Chemical Properties of Ethylene glycol di-n-butyrate (CAS 105-72-6). Source: Cheméo.

- Title: Fate, effects and potential environmental risks of ethylene glycol: a review. Source: PubMed.

- Title: Microbial transitions and degradation pathways driven by butyrate concentration in mesophilic and thermophilic anaerobic digestion under low hydrogen partial pressure. Source: PubMed.

- Title: Thermophilic Anaerobic Degradation of Butyrate by a Butyrate-Utilizing Bacterium in Coculture and Triculture with Methanogenic Bacteria. Source: PMC - NIH.

- Title: Types of OECD 301 Biodegradation Tests. Source: Aropha.

- Title: Detection of Active Butyrate-Degrading Microorganisms in Methanogenic Sludges by RNA-Based Stable Isotope Probing. Source: PMC.

- Title: ETHYLENE GLYCOL DI-N-BUTYRATE | 105-72-6. Source: ChemicalBook.

- Title: OECD 301B Biodegradability Testing Lab: Ensuring Environmental Compliance. Source: RespirTek.

- Title: Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Source: Undefined.

- Title: (PDF) Fate, effects and potential environmental risks of ethylene glycol: A review. Source: Undefined.

- Title: Ethylene glycol di-n-butyrate. Source: the NIST WebBook.

- Title: Ethylene Glycol Antifreeze: Environmental Impact, Safety, and Disposal Practices. Source: Elchemy.

- Title: The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Source: PMC.

- Title: ARCHIVED - Priority Substances List - Statement of the Science Report for Ethylene Glycol. Source: Undefined.

- Title: SETAC Presentation: OECD 301B Ready Biodegradation Test Design. Source: Smithers.

- Title: Ethylene glycol di-n-butyrate. Source: the NIST WebBook.

- Title: (PDF) Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. Source: ResearchGate.

- Title: CAS 105-72-6: Glycol dibutyrate. Source: CymitQuimica.

- Title: Butyrate-Producing Bacteria, Including Mucin Degraders, from the Swine Intestinal Tract. Source: PMC.

- Title: Biodegradation of ethylene glycol (primary or ultimate) in APHA and OECD protocol tests.. Source: ResearchGate.

Sources

- 1. CAS 105-72-6: Glycol dibutyrate | CymitQuimica [cymitquimica.com]

- 2. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ethylene glycol di-n-butyrate [webbook.nist.gov]

- 5. Ethylene glycol di-n-butyrate [webbook.nist.gov]

- 6. ETHYLENE GLYCOL DI-N-BUTYRATE | 105-72-6 [chemicalbook.com]

- 7. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fate, effects and potential environmental risks of ethylene glycol: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ethylene Glycol Antifreeze: Environmental Impact, Safety, and Disposal Practices [elchemy.com]

- 11. researchgate.net [researchgate.net]

- 12. research.universityofgalway.ie [research.universityofgalway.ie]

- 13. Detection of Active Butyrate-Degrading Microorganisms in Methanogenic Sludges by RNA-Based Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microbial transitions and degradation pathways driven by butyrate concentration in mesophilic and thermophilic anaerobic digestion under low hydrogen partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Butyrate-Producing Bacteria, Including Mucin Degraders, from the Swine Intestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. respirtek.com [respirtek.com]

- 18. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 19. smithers.com [smithers.com]

Ethylene glycol di-N-butyrate as a bio-based plasticizer

Title: Bio-Based Ethylene Glycol Di-N-Butyrate (EGDB): A Technical Profile for Polymer and Pharmaceutical Applications

Executive Summary

Ethylene Glycol Di-N-Butyrate (EGDB), also known as Glycol Dibutyrate (CAS 105-72-6), represents a specific class of low-molecular-weight ester plasticizers. Historically utilized as a coalescing agent and specialty solvent, EGDB is gaining renewed attention in the era of green chemistry due to the potential for 100% bio-based synthesis.

For researchers in drug development and polymer science, EGDB offers a unique profile: it is a highly efficient plasticizer (high solvating power) with FEMA GRAS status for oral use, yet it presents specific volatility and migration challenges compared to high-molecular-weight phthalates like DEHP. This guide analyzes the synthesis, mechanism, and safety profile of EGDB, positioning it as a viable candidate for pharmaceutical coatings (tablet matrices) and bio-based polymer processing aids , rather than a direct drop-in for durable medical PVC.

Chemistry & Bio-Based Synthesis

The synthesis of EGDB is a classic esterification, but the "bio-based" designation requires strict feedstock control. The reaction involves the esterification of Ethylene Glycol (EG) with Butyric Acid.

-

Bio-Ethylene Glycol: Derived from bio-ethanol (via dehydration to ethylene, oxidation to ethylene oxide, and hydrolysis).

-

Bio-Butyric Acid: Produced via anaerobic fermentation of biomass (sugar/starch) using Clostridium tyrobutyricum or Clostridium butyricum.

Catalytic Pathways

While traditional synthesis uses strong mineral acids (H₂SO₄), modern green chemistry favors enzymatic synthesis to minimize thermal degradation and eliminate toxic catalysts.

Diagram 1: Bio-Based Synthesis Workflow The following diagram outlines the enzymatic route, which is preferred for pharmaceutical-grade (high purity) applications.

Caption: Enzymatic synthesis pathway for EGDB utilizing Candida antarctica Lipase B (CALB) to ensure high selectivity and mild conditions.

Mechanism of Action: Plasticization Efficiency

EGDB functions primarily through the Free Volume Theory and Lubricity Theory .

-

Molecular Size: With a molecular weight of ~202 g/mol , EGDB is significantly smaller than DEHP (~390 g/mol ). This allows it to penetrate polymer matrices (PVC, PLA, Cellulosics) more rapidly.

-

Solvation: The ester groups form dipole-dipole interactions with the polymer's polar sites (e.g., C-Cl in PVC or ester linkages in PLA), shielding the polymer chains from each other.

-

Result: This increases the "free volume" between chains, lowering the Glass Transition Temperature (Tg) more efficiently per gram than higher molecular weight plasticizers.

Diagram 2: Intercalation & Free Volume Mechanism

Caption: EGDB intercalates between polymer chains, disrupting intermolecular forces and increasing free volume, thereby reducing Tg.

Material Performance & Comparative Data

For drug delivery applications (e.g., enteric coatings) and soft PVC, EGDB must be compared against industry standards like Triacetin (glycerol triacetate) and DEHP.

Table 1: Comparative Physicochemical Properties

| Property | EGDB (Bio-Based) | Triacetin (Standard) | DEHP (Traditional) | Implication |

| MW ( g/mol ) | 202.25 | 218.21 | 390.56 | EGDB has higher solvating power per gram. |

| Boiling Point | ~240°C | 258°C | 385°C | EGDB is more volatile ; risk of evaporative loss during high-temp processing. |

| Water Sol. | Low (0.05%) | Moderate (6%) | Very Low (<0.1%) | EGDB resists water extraction better than Triacetin. |

| Tg Reduction | High Efficiency | Moderate | Moderate | EGDB requires less mass to achieve flexibility. |

| Toxicity | Low (Metabolites) | Very Low (GRAS) | High (Endocrine) | EGDB requires specific metabolic consideration (see Sec 5). |

Key Insight: EGDB is superior to Triacetin for water resistance in pharmaceutical coatings but inferior to DEHP for high-temperature stability. It is best used as a secondary plasticizer or in low-temperature processing (solvent casting).

Safety, Toxicology & Regulatory (The "Drug Dev" Angle)

This is the most critical section for pharmaceutical professionals. While EGDB is bio-based, "natural" does not equal "safe" in all contexts.

Metabolic Pathway

Upon ingestion or absorption, esterases hydrolyze EGDB into:

-

Butyric Acid: A short-chain fatty acid naturally produced in the gut; generally safe and beneficial for colonocytes.

-

Ethylene Glycol (EG): The limiting factor. EG is metabolized by alcohol dehydrogenase to glycolaldehyde -> glycolic acid -> oxalic acid .

Regulatory Status

-

FEMA GRAS (No. 2400): EGDB is approved as a flavoring agent. This implies safety at low ppm levels.

-

Pharmaceutical Use: Suitable for excipient use in oral solid dosage forms (tablet coatings) where the total daily intake (TDI) of EG remains below toxic thresholds.

-

Contraindication: NOT recommended for large-volume parenteral (IV) devices where migration could result in high systemic EG exposure.

Experimental Protocols

Protocol A: Green Synthesis of EGDB (Lipase-Catalyzed)

Validates the "Bio-Based" claim using low-energy processing.

Reagents: Bio-Ethylene Glycol (1.0 eq), Bio-Butyric Acid (2.2 eq), Immobilized Lipase B from Candida antarctica (CALB, e.g., Novozym 435). Equipment: Rotary evaporator, temperature-controlled shaker.

-

Mix: In a flask, combine Ethylene Glycol and Butyric Acid.

-

Catalyst: Add CALB (1-5% w/w relative to substrates).

-

Reaction: Incubate at 50-60°C under mild vacuum (100-200 mbar) to continuously remove water by-product. Note: Removing water drives the equilibrium toward ester formation (Le Chatelier’s principle).

-

Duration: Run for 24 hours. Monitor conversion via GC-MS or Acid Value titration.

-

Purification: Filter out the solid enzyme (reusable). Distill the filtrate to remove excess butyric acid.

-

Yield: Expect >95% conversion with optimized water removal.

Protocol B: Migration Testing (Pharmaceutical Packaging Context)

Simulates leaching from a plasticized film into a drug solution.

Standard: Modified ASTM D1239 / ISO 177.

-

Preparation: Cast a PLA or PVC film containing 20% w/w EGDB.

-

Simulants: Prepare extraction media:

-

Distilled Water (pH 7)

-

Ethanol/Water (10/90 v/v) - simulates liquid tonics.

-

Vegetable Oil - simulates lipophilic drugs.

-

-

Immersion: Submerge weighed film samples in simulants at 37°C (body temp) for 24, 48, and 72 hours.

-

Quantification: Remove films, dry, and re-weigh (gravimetric loss). Analyze the simulant via GC-FID to quantify specific EGDB migration.

-

Pass/Fail: Compare migration rates against Triacetin controls.

References

-

National Institute of Standards and Technology (NIST). Ethylene glycol di-n-butyrate Properties and Spectra. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Flavoring Substances 24.[4] (FEMA No. 2400). Available at: [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7764, Ethylene glycol dibutyrate. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Ethylene Glycol. (Detailed metabolism and toxicity data).[5] Available at: [Link]

Sources

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. quora.com [quora.com]

- 3. Mode of action: oxalate crystal-induced renal tubule degeneration and glycolic acid-induced dysmorphogenesis--renal and developmental effects of ethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. femaflavor.org [femaflavor.org]

- 5. The cytotoxicity of oxalate, metabolite of ethylene glycol, is due to calcium oxalate monohydrate formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethylene Glycol di-N-Butyrate: A Technical Guide to Emerging Research Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethylene glycol di-N-butyrate, a diester of ethylene glycol and n-butyric acid, has traditionally been utilized as a plasticizer and solvent in various industrial formulations.[1] However, its chemical structure—embodying a biocompatible diol and a biologically significant short-chain fatty acid—presents a compelling case for its exploration in advanced research and development, particularly within the pharmaceutical and medical device sectors. This technical guide provides an in-depth analysis of the potential research applications of ethylene glycol di-N-butyrate, focusing on its role as a prodrug for targeted butyrate delivery and as a biodegradable, non-phthalate plasticizer. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound for innovative therapeutic and biomedical solutions.

Introduction: Physicochemical Properties and Conventional Applications

Ethylene glycol di-N-butyrate (CAS 105-72-6) is a clear, low-volatility ester solvent with a pleasant odor.[2] It is synthesized from the esterification of ethylene glycol with butyric acid.[2] Its established applications are primarily in the polymer and coatings industries, where it serves as a plasticizer to enhance the flexibility and durability of plastics, resins, and coatings, and as a solvent in paints and adhesives.[1][2]

| Property | Value |

| Molecular Formula | C10H18O4[1] |

| Molecular Weight | 202.25 g/mol [1] |

| Boiling Point | 240 °C at 760 mmHg[1] |

| Density | 1.008 g/cm³ |

| IUPAC Name | 2-butanoyloxyethyl butanoate |

While its industrial utility is well-documented, the convergence of its constituent parts—ethylene glycol and butyric acid—opens up a new frontier of research applications.

Potential Research Application I: A Prodrug for Targeted Butyrate Delivery

The Therapeutic Potential and Challenge of Butyrate

Butyrate, a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fibers in the colon, is a key molecule in maintaining gut homeostasis.[3] It serves as the primary energy source for colonocytes and exhibits potent anti-inflammatory and anti-cancer properties.[3] However, the therapeutic application of butyrate is hampered by its rapid absorption in the upper gastrointestinal tract and a short plasma half-life, making it challenging to deliver effective concentrations to the colon.[3]

Ethylene Glycol di-N-Butyrate as a Prodrug Candidate

A prodrug strategy, wherein a therapeutic agent is chemically modified to form an inactive precursor that is converted to the active drug in the body, offers a solution to butyrate's delivery problem. Ethylene glycol di-N-butyrate is an excellent candidate for a butyrate prodrug for the following reasons:

-

Ester Linkage for Controlled Release: The ester bonds linking butyric acid to ethylene glycol can be designed to be hydrolyzed by esterases, which are present in the gastrointestinal tract, particularly in the colon by microbial enzymes. This enzymatic cleavage would release two molecules of butyric acid and one molecule of ethylene glycol.

-

Improved Pharmacokinetics: The diester form is more lipophilic than butyric acid, which may influence its absorption and distribution, potentially protecting the butyrate from premature absorption and metabolism.

-

Targeted Delivery Potential: By incorporating ethylene glycol di-N-butyrate into pH-sensitive or microbially-degradable polymer matrices, a colon-targeted drug delivery system can be engineered.[3][4][5][6] Such systems are designed to remain intact in the acidic environment of the stomach and release their payload in the more alkaline and enzyme-rich environment of the colon.[3][4]

Caption: Prodrug strategy for ethylene glycol di-N-butyrate.

Experimental Protocol: In Vitro Hydrolysis and Butyrate Release

This protocol outlines a method to assess the enzymatic hydrolysis of ethylene glycol di-N-butyrate and the subsequent release of butyric acid, simulating the conditions of the colon.

Materials:

-

Ethylene glycol di-N-butyrate

-

Phosphate buffered saline (PBS), pH 7.4

-

Porcine liver esterase (PLE) or a commercially available lipase

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or RI)

-

Butyric acid standard

-

Incubator shaker

Procedure:

-

Preparation of Reaction Mixtures:

-

Prepare a stock solution of ethylene glycol di-N-butyrate in a minimal amount of a suitable solvent (e.g., ethanol) and then dilute in PBS (pH 7.4) to the desired final concentration.

-

Prepare an enzyme solution of PLE or lipase in PBS (pH 7.4).

-

In a series of reaction vials, combine the ethylene glycol di-N-butyrate solution and the enzyme solution. Include a control group with heat-inactivated enzyme.

-

-

Incubation:

-

Incubate the reaction vials at 37°C in an incubator shaker.

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw aliquots from each vial.

-

-

Sample Preparation for HPLC:

-

Immediately stop the enzymatic reaction in the aliquots, for example, by adding a quenching solution (e.g., acetonitrile or by heat inactivation).

-

Centrifuge the samples to pellet any precipitate.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Analyze the filtered samples by HPLC to quantify the concentration of remaining ethylene glycol di-N-butyrate and the released butyric acid.

-

Use a validated HPLC method with a butyric acid standard curve for accurate quantification.

-

-

Data Analysis:

-

Plot the concentration of released butyric acid against time to determine the hydrolysis rate.

-

Compare the release profile in the presence of active enzyme to the control group.

-

Potential Research Application II: Biodegradable, Non-Phthalate Plasticizer for Medical Devices

The Need for Safer Plasticizers in Medical Applications

Polyvinyl chloride (PVC) is a widely used polymer in medical devices such as tubing, blood bags, and catheters due to its flexibility and low cost.[7][8] This flexibility is imparted by plasticizers, with di(2-ethylhexyl) phthalate (DEHP) being the most common.[9] However, concerns about the potential for DEHP to leach from medical devices and its classification as a potential endocrine disruptor have driven the demand for safer, non-phthalate alternatives.[7][8][10][11]

Ethylene Glycol di-N-Butyrate as a Biocompatible Plasticizer

Ethylene glycol di-N-butyrate presents a promising alternative to phthalate-based plasticizers for medical-grade PVC for several reasons:

-

Non-Phthalate Structure: Its chemical structure is fundamentally different from phthalates, alleviating the associated health concerns.

-

Potential for Biocompatibility: It is composed of ethylene glycol, a common excipient in pharmaceutical formulations, and butyric acid, a natural metabolite. This suggests a favorable biocompatibility profile, though rigorous testing according to standards like ISO 10993 is necessary.[12][13][14][15][16]

-

Biodegradability: The ester linkages are susceptible to enzymatic and hydrolytic cleavage, suggesting that ethylene glycol di-N-butyrate is likely to be biodegradable.[17]

Caption: Workflow for evaluating ethylene glycol di-N-butyrate as a plasticizer.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the potential cytotoxicity of ethylene glycol di-N-butyrate, a key component of biocompatibility testing according to ISO 10993-5.[16]

Materials:

-

A relevant cell line (e.g., L929 mouse fibroblasts, as recommended by ISO 10993-5)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Ethylene glycol di-N-butyrate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

-

-

Preparation of Test Substance:

-

Prepare a stock solution of ethylene glycol di-N-butyrate. Due to its limited water solubility, it may be necessary to first dissolve it in a minimal amount of a low-toxicity solvent like DMSO, and then prepare serial dilutions in the cell culture medium.[18] Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells.

-

-

Cell Treatment:

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of ethylene glycol di-N-butyrate.

-

Include a negative control (medium only) and a positive control (a known cytotoxic substance).

-

Incubate the cells with the test substance for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[19][20][21] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[19][22]

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.[22]

-

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test substance relative to the negative control.

-

Plot the cell viability against the concentration of ethylene glycol di-N-butyrate to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Conclusion and Future Directions

Ethylene glycol di-N-butyrate, a compound with a history of use in industrial applications, holds significant untapped potential for cutting-edge research in the pharmaceutical and medical device fields. Its unique chemical structure as a diester of a biocompatible diol and a therapeutically relevant short-chain fatty acid positions it as a promising candidate for development as a butyrate prodrug for targeted colon delivery and as a safe, biodegradable alternative to phthalate plasticizers in medical-grade polymers.

Future research should focus on in vivo studies to validate the prodrug concept and assess the pharmacokinetic profile of ethylene glycol di-N-butyrate. For its application as a plasticizer, long-term leaching studies and comprehensive biocompatibility testing according to ISO 10993 are essential. Furthermore, the synthesis of derivatives of ethylene glycol di-N-butyrate, such as its incorporation into polymer backbones, could lead to the development of novel biomaterials with tailored properties for controlled drug release and advanced medical devices. The exploration of these research avenues has the potential to translate this seemingly simple molecule into innovative solutions for pressing challenges in healthcare.

References

-

The Science Behind Microencapsulated Sodium Butyrate for Targeted Delivery. (URL: [Link])

-

Phthalate-Free PVC options for medical device manufacturers - Alphagary. (URL: [Link])

-

What is the best alternative to DEHP for medical-grade PVC? That depends - Plastics Today. (URL: [Link])

-

Well Over Decades Later...The Saga of Non-DEHP PVC and Medical Devices - Spectrum Plastics Group. (URL: [Link])

-

What Are Non-Phthalate Plasticizers - BASTONE. (URL: [Link])

-

How to carry out biological tests like MTT or DPPH for insoluble samples ? | ResearchGate. (URL: [Link])

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

-

ISO 10993 Explained: Biocompatibility Testing for Medical Polymers - Patsnap Eureka. (URL: [Link])

-

Leaching of Phthalates from Medical Supplies and Their Implications for Exposure | Environmental Science & Technology - ACS Publications. (URL: [Link])

-

The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC. (URL: [Link])

-

Leaching of Phthalates from Medical Supplies and Their Implications for Exposure - PMC. (URL: [Link])

-

Leaching of plasticizers from PVC medical devices: A molecular interpretation of experimental migration data | Request PDF - ResearchGate. (URL: [Link])

-

Study of the in vitro cytotoxicity testing of medical devices - PMC - NIH. (URL: [Link])

-

Leachables in Medical Plastics - What's The Issue?. (URL: [Link])

-

ISO 10993-1 and Biocompatibility - Emergo. (URL: [Link])

-

An Engineered Butyrate-Derived Polymer Nanoplatform as a Mucosa-Healing Enhancer Potentiates the Therapeutic Effect of Magnolol in Inflammatory Bowel Disease | ACS Nano. (URL: [Link])

-

Mannose-Decorated Co-Polymer Facilitates Controlled Release of Butyrate to Accelerate Chronic Wound Healing - PubMed. (URL: [Link])

-

In vitro cytotoxicity test of the maleamic methyl ester-based ADCs. The... - ResearchGate. (URL: [Link])

-

The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC. (URL: [Link])

-

Pharmaceutical approaches to colon targeted drug delivery systems. - University of Alberta. (URL: [Link])

-

ethylene glycol di-n-butyrate - the NIST WebBook. (URL: [Link])

-

ENZYMATIC DEGRADATION OF PHTHALIC ACID ESTERS - CORE. (URL: [Link])

-

Novel poly(3-hydroxy butyrate) macro RAFT agent. Synthesis and characterization of thermoresponsive block copolymers - BEUN Dijital Veri Yönetim Sistemi - ZONGULDAK BÜLENT ECEVİT ÜNİVERSİTESİ. (URL: [Link])

-

Colon-Targeted Oral Biologics Development - Ace Therapeutics. (URL: [Link])

-

Advances in colon-targeted drug technologies - PMC - NIH. (URL: [Link])

-

ANALYTICAL METHODS - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf. (URL: [Link])

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (URL: [Link])

-

Polyesters and Polyester Nano- and Microcarriers for Drug Delivery - PMC. (URL: [Link])

-

The role of short-chain fatty acids in the interplay between diet, gut microbiota, and host energy metabolism - PMC. (URL: [Link])

-

Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking - PMC. (URL: [Link])

-

An Engineered Butyrate-Derived Polymer Nanoplatform as a Mucosa-Healing Enhancer Potentiates the Therapeutic Effect of Magnolol in Inflammatory Bowel Disease - PubMed. (URL: [Link])

-

Table 7-2, Analytical Methods for Determining Ethylene Glycol inEnvironmental Samples - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf. (URL: [Link])

-

Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved - MDPI. (URL: [Link])

-

In Vitro Digestion and Fermentation of Microencapsulated Tributyrin for the Delivery of Butyrate - PubMed. (URL: [Link])

-

Short-chain fatty acid starch esters in food preservation: preparation technologies, functions and application - PubMed. (URL: [Link])

-

Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID - Protocols.io. (URL: [Link])

- CA2973416A1 - Process in water for the preparation of butyric esters of hyaluronic acid sodium salt - Google P

-

In vitro Fermentation Reveals Changes in Butyrate Production Dependent on Resistant Starch Source and Microbiome Composition - PMC. (URL: [Link])

-

Esterification for butyl butyrate formation using Candida cylindracea lipase produced from palm oil mill effluent supplemented medium - Arabian Journal of Chemistry. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effects of flow rate on the migration of different plasticizers from PVC infusion medical devices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Advanced oral drug delivery technologies [evonik.com]

- 5. sites.ualberta.ca [sites.ualberta.ca]

- 6. Advances in colon-targeted drug technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alphagary.com [alphagary.com]

- 8. Non-DEHP PVC and Medical Devices | DuPont™ Spectrum™ [spectrumplastics.com]

- 9. plasticstoday.com [plasticstoday.com]

- 10. chempoint.com [chempoint.com]

- 11. bastone-plastics.com [bastone-plastics.com]

- 12. ISO 10993 Explained: Biocompatibility Testing for Medical Polymers [eureka.patsnap.com]

- 13. More than Materials: A Risk-Based Framework for Biocompatibility Assessment - Lubrizol [lubrizol.com]

- 14. emergobyul.com [emergobyul.com]

- 15. saliterman.umn.edu [saliterman.umn.edu]

- 16. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. broadpharm.com [broadpharm.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermogravimetric Analysis of Ethylene Glycol Di-N-Butyrate

This guide provides a comprehensive technical overview of the thermogravimetric analysis (TGA) of ethylene glycol di-N-butyrate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of TGA, outlines a robust experimental protocol, and offers insights into the interpretation of the resulting data.

Introduction: Understanding the Thermal Stability of Ethylene Glycol Di-N-Butyrate

Ethylene glycol di-N-butyrate (EGDB) is a diester with applications as a plasticizer and solvent in various formulations, including paints, coatings, and potentially in pharmaceutical preparations.[1][] Its thermal stability is a critical parameter that dictates its processing conditions, storage, and performance in end-use applications. Thermogravimetric analysis (TGA) is an essential technique for characterizing the thermal decomposition and stability of such materials.[3][4]

This guide will explore the thermal behavior of EGDB using TGA, providing a framework for obtaining reliable and reproducible data. We will examine the theoretical underpinnings of its decomposition and the practical considerations for accurate analysis.

The Core Principles of Thermogravimetric Analysis

Thermogravimetric analysis is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] The resulting data is typically presented as a TGA curve, which plots mass change against temperature. The derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass change and is instrumental in identifying the temperatures of maximum decomposition rates.[6]

The thermal decomposition of aliphatic esters like EGDB in an inert atmosphere typically proceeds through a β-hydrogen transfer rearrangement.[7][8] This mechanism involves a six-membered transition state, leading to the formation of a carboxylic acid and an alkene. For EGDB, this would theoretically result in the formation of butyric acid and vinyl butyrate. However, secondary reactions can occur, leading to a more complex mixture of decomposition products.

Experimental Methodology: A Self-Validating Protocol

The following protocol is designed to provide a robust and reproducible thermogravimetric analysis of ethylene glycol di-N-butyrate.

Instrumentation and Calibration

A calibrated thermogravimetric analyzer is essential for accurate measurements. Calibration should be performed for mass and temperature according to the manufacturer's specifications.

Sample Preparation

A small, representative sample of high-purity ethylene glycol di-N-butyrate (typically 5-10 mg) should be used.[9] The sample is placed in an inert crucible, such as alumina.

TGA Experimental Parameters

The choice of experimental parameters significantly influences the TGA curve.[10][11]

| Parameter | Recommended Value | Rationale |

| Atmosphere | Nitrogen (high purity) | To study the intrinsic thermal decomposition without oxidative effects. |

| Flow Rate | 20-50 mL/min | To ensure an inert environment and efficient removal of decomposition products. |

| Heating Rate | 10 °C/min | A common rate that provides a good balance between resolution and experiment time. Slower rates can offer better resolution of decomposition steps.[12] |

| Temperature Range | Ambient to 600 °C | To ensure complete decomposition of the sample.[13] |

| Sample Mass | 5-10 mg | A small sample size minimizes thermal gradients within the sample. |

Experimental Workflow

The following diagram illustrates the key steps in the TGA of ethylene glycol di-N-butyrate.

Caption: A flowchart illustrating the key stages of the TGA experiment.

Data Analysis and Interpretation: Deconstructing the TGA Curve

The TGA and DTG curves provide a wealth of information about the thermal stability of ethylene glycol di-N-butyrate.

The TGA Curve

The TGA curve is a plot of the percentage of initial mass remaining as a function of temperature. For a pure, non-polymeric substance like EGDB, a single-step decomposition is expected.[14]

-

Initial Plateau: The initial flat region of the curve represents the stable state of the sample before decomposition begins.

-

Decomposition Step: The sharp drop in mass indicates the temperature range over which the sample decomposes.

-

Final Plateau: The final plateau, ideally at or near 0% mass, signifies the complete volatilization of the sample and its decomposition products.

The DTG Curve

The DTG curve, the first derivative of the TGA curve, highlights the rate of mass loss.

-

Tonset (Onset Temperature): The temperature at which significant mass loss begins.

-

Tpeak (Peak Decomposition Temperature): The temperature at which the rate of mass loss is at its maximum. This corresponds to the peak of the DTG curve.

Predicted Thermal Decomposition of Ethylene Glycol Di-N-Butyrate

Based on the known thermal behavior of similar aliphatic esters, the following is a predicted decomposition profile for ethylene glycol di-N-butyrate.[13][15]

| Parameter | Predicted Value/Range | Significance |

| Tonset | ~200 - 250 °C | Indicates the beginning of thermal instability. |

| Tpeak | ~250 - 300 °C | The temperature of the most rapid decomposition. |

| Mass Loss | ~100% | Complete volatilization of the compound. |

The primary decomposition pathway is expected to be a β-hydrogen scission.

Caption: A simplified representation of the expected decomposition mechanism.

Applications in Research and Development

The thermogravimetric analysis of ethylene glycol di-N-butyrate is crucial in several areas:

-

Material Science: To determine the processing temperatures for polymer formulations containing EGDB as a plasticizer.[3]

-

Pharmaceutical Development: To assess the thermal stability of EGDB when used as an excipient in drug formulations, ensuring it does not degrade during manufacturing or storage.[16]

-

Quality Control: To verify the purity and thermal stability of incoming raw materials. A shift in the decomposition temperature can indicate the presence of impurities.

Conclusion

Thermogravimetric analysis is a powerful and indispensable tool for characterizing the thermal properties of ethylene glycol di-N-butyrate. By following a well-defined experimental protocol and understanding the principles of ester decomposition, researchers and scientists can obtain high-quality data to inform material selection, processing, and formulation development. The insights gained from TGA ensure the reliable and safe use of this compound in a variety of applications.

References

-

TA Instruments. Estimation of Polymer Lifetime by TGA Decomposition Kinetics. Available from: [Link]

-

Chemistry LibreTexts. Thermogravimetric analysis (TGA). 2022. Available from: [Link]

-

Ordon, M., et al. Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants. PMC. 2020. Available from: [Link]

-

Morales, E., et al. Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. PMC. 2017. Available from: [Link]

-

XRF Scientific. Interpreting results from TGA instruments. Available from: [Link]

-

Zinoviadou, K. G., et al. Investigation of thermal degradation mechanism of an aliphatic polyester using pyrolysis–gas chromatography–mass spectrometry and a kinetic study of the effect of the amount of polymerisation catalyst. ResearchGate. 2012. Available from: [Link]

-

ResearchGate. TGA curves of DHA, DHS, and DHO dicarboxylic acid esters. Available from: [Link]

-

ResearchGate. TGA/DTG thermograms of treated PLA and plasticized PLA with: (a) TEC;... Available from: [Link]

-

Giammona, G., et al. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. 2022. Available from: [Link]

-

Chan, S. H., et al. Thermal and catalytic decomposition of aqueous ethylene glycol mixtures by film boiling. CDN. 2012. Available from: [Link]

-

XRF Scientific. Understanding Thermogravimetric Testing of Plastics. Available from: [Link]

-

Torontech. How to Interpret a TGA Curve: An Expert Guide. 2025. Available from: [Link]

-

Hou, C.-Y., et al. Separation and Identification of Resveratrol Butyrate Ester Complexes and Their Bioactivity in HepG2 Cell Models. PMC. 2022. Available from: [Link]

-

ResearchGate. Microbial conversion of ethylene glycol to 2,4-dihydroxybutyrate by... Available from: [Link]

-

Gao, W., et al. Effects of heating rate on thermal degradation behavior and kinetics of representative thermoplastic wastes. ResearchGate. 2021. Available from: [Link]

-

Chen, Y.-W., et al. Synthesis of Short-Chain-Fatty-Acid Resveratrol Esters and Their Antioxidant Properties. MDPI. 2021. Available from: [Link]

-

NIST. Ethylene glycol di-n-butyrate. NIST WebBook. Available from: [Link]

-

Parra, D. F., et al. Influence of poly (ethylene glycol) on the thermal, mechanical, morphological, physical-chemical and biodegradation properties of poly (3-hydroxybutyrate). ResearchGate. 2006. Available from: [Link]

-

AZoM. Thermogravimetric Testing of Plastic. 2025. Available from: [Link]

-

Semantic Scholar. Synthesis and Characterization of Novel Resveratrol Butyrate Esters that Have the Ability to Prevent Fat Accumulation in a Liver. 2020. Available from: [Link]

-

Klonos, P. A., et al. Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate). MDPI. 2022. Available from: [Link]

-

Ehlers, G. F. L., et al. Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. DTIC. 1969. Available from: [Link]

-

Auburn University. Simultaneous Fermentation and Esterification for Butyl Butyrate Production in Biphasic Medium with Clostridium tyrobutyricum by. 2017. Available from: [Link]

-

ResearchGate. The research progress on the esterification reaction of dicarboxylic acids. Available from: [Link]

-

ResearchGate. FTIR spectrums of ethylene glycol (a) and EGDM (b). Available from: [Link]

-

ResearchGate. Diesters of high-chain dicarboxylic acids with 1-tetradecanol as novel organic phase change materials for thermal energy storage. 2021. Available from: [Link]

-

METTLER TOLEDO. Interpreting TGA Curves. Available from: [Link]

-

YouTube. How TGA curve influence by heating rate, sample weight and purging gas etc English. 2023. Available from: [Link]

-

Uchiyama, S., et al. Determination of Thermal Decomposition Products Generated From E-Cigarettes. PubMed. 2020. Available from: [Link]

-

LookChem. Cas 105-72-6,ETHYLENE GLYCOL DI-N-BUTYRATE. Available from: [Link]

-

Chemistry For Everyone. How Does Thermogravimetric Analysis (TGA) Work?. YouTube. 2025. Available from: [Link]

-

ResearchGate. Evaluation of the Feasibility of In Vitro Metabolic Interruption of Trimethylamine with Resveratrol Butyrate Esters and Its Purified Monomers. 2024. Available from: [Link]

-

ResearchGate. Thermogravimetric analysis (TGA) curves showing the effect of heating... Available from: [Link]

-

Yermekov, Y., et al. Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. MDPI. 2021. Available from: [Link]

-

Ferdinandusse, S., et al. The biochemistry and physiology of long-chain dicarboxylic acid metabolism. PMC. 2016. Available from: [Link]

-

UreaKnowHow. Effect of different heating rate on the thermal decomposition of urea in an open reaction vessel. Available from: [Link]

-

Balaz, M., et al. Determination of Ethylene Glycol Dinitrate in Environmental and Forensic Water Samples Using Microextraction by Packed Sorbent Followed by Gas Chromatography. MDPI. 2023. Available from: [Link]

-

ResearchGate. Reaction Mechanism of Ethylene Glycol Decomposition on Pt Model Catalysts: A Density Functional Theory Study. 2013. Available from: [Link]

-

ResearchGate. (PDF) FT-IR Spectroscopy for the Detection of Diethylene Glycol (DEG) Contaminant in Glycerin-Based Pharmaceutical Products and Food Supplements. 2020. Available from: [Link]

-

Atac, A., et al. Solid-state characterization of poly(ethylene glycol) samples prepared by solvent cast technique. DergiPark. 2016. Available from: [Link]

-

PerkinElmer. Detection of Adulteration of Glycerol with Diethylene Glycol by Infrared Spectroscopy. PE Polska. Available from: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 3. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]

- 4. azom.com [azom.com]

- 5. m.youtube.com [m.youtube.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ureaknowhow.com [ureaknowhow.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. torontech.com [torontech.com]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note: Precision Synthesis of Ethylene Glycol Butyrates

Abstract

This application note details the controlled esterification of ethylene glycol (EG) with n-butyric acid (BA) to selectively produce Ethylene Glycol Monobutyrate (EGMB) or Ethylene Glycol Dibutyrate (EGDB) . These esters serve as critical intermediates in prodrug linker design, biodegradable plasticizers, and high-boiling solvents. The protocol overcomes the thermodynamic equilibrium limitations of Fisher esterification using a Dean-Stark water removal strategy and compares homogeneous (p-TSA) vs. heterogeneous (Amberlyst-15) catalytic pathways. We provide a self-validating workflow including in-process Acid Value (AV) monitoring and definitive purification steps.

Introduction & Reaction Engineering

The Chemistry

The reaction is a reversible, acid-catalyzed Fisher esterification. It proceeds in two consecutive steps:

-

Mono-esterification:

-

Di-esterification:

Thermodynamic Challenges

-

Equilibrium Limited: Without water removal, conversion stalls at ~60-70%.

-

Selectivity: The hydroxyl group on EGMB is nucleophilic, competing with free EG for the acylium ion. Controlling the molar ratio (

) is the primary lever for selectivity. -

Sterics: The butyl chain adds slight steric bulk compared to acetates, requiring higher activation energy or longer residence times than standard glycol acetylation.

Mechanistic Pathway

The acid catalyst protonates the carbonyl oxygen of butyric acid, making it susceptible to nucleophilic attack by the hydroxyl group of ethylene glycol.

Figure 1: Stepwise mechanism of acid-catalyzed esterification. Water removal is critical to drive the reaction forward (Le Chatelier's Principle).

Experimental Protocol

Safety Note: n-Butyric acid has a potent, unpleasant odor (rancid butter). All operations must be performed in a fume hood. Wear butyl rubber gloves.

Materials

-

Reactants: Ethylene Glycol (Anhydrous, 99.8%), n-Butyric Acid (>99%).

-

Catalyst:

-

Option A (Homogeneous): p-Toluenesulfonic acid monohydrate (p-TSA).

-

Option B (Heterogeneous): Amberlyst-15 (Macroreticular cation exchange resin).

-

-

Solvent: Toluene (Azeotropic agent, bp 110.6°C).

-

Quench: Saturated

solution.

Stoichiometry Guide

Select your target product to determine reactant ratios.

| Target Product | Molar Ratio (EG : BA) | Catalyst Load (wt%) | Temp (°C) | Expected Yield |

| Mono-ester (EGMB) | 5 : 1 (Excess Glycol) | 1.0% | 120 (Reflux) | >85% Mono |

| Di-ester (EGDB) | 1 : 2.5 (Excess Acid) | 2.0% | 130 (Reflux) | >95% Di |

Step-by-Step Synthesis (Batch Mode)

Step 1: Reactor Setup

-

Equip a 500 mL 3-neck Round Bottom Flask (RBF) with:

-

Magnetic stir bar.

-

Dean-Stark Trap topped with a reflux condenser.

-

Internal temperature probe (thermocouple).

-

-

Charge the Reactor:

-

Add Ethylene Glycol and n-Butyric Acid according to the table above.

-

Add Toluene (30% of total volume) to facilitate azeotropic distillation.

-

Add Catalyst (p-TSA or Amberlyst-15).

-

Step 2: Reaction & Water Removal

-

Heat the oil bath to ~135-145°C to achieve a vigorous reflux (Internal temp ~115-125°C).

-

Monitor Water Collection: Water will separate in the bottom of the Dean-Stark trap.

-

Theoretical Water Yield: Calculate moles of BA used. For Mono, 1 mol BA = 1 mol H2O (18 mL).

-

-

Endpoint Determination (Self-Validating):

-

Reaction is complete when water evolution ceases (approx. 4-6 hours).

-

Titration Check: Take a 0.5 mL aliquot, dissolve in ethanol, and titrate with 0.1N KOH to determine residual Acid Value (AV). Target AV < 5 mg KOH/g.

-

Step 3: Workup & Purification

For p-TSA (Homogeneous):

-

Cool to room temperature.

-

Wash reaction mixture with sat.

(2x) to neutralize catalyst and unreacted butyric acid. -

Wash with Brine (1x) to remove entrained water.

-

Dry organic layer over

, filter, and rotary evaporate Toluene.

For Amberlyst-15 (Heterogeneous):

-

Simply filter off the solid catalyst beads (can be regenerated).

-

Rotary evaporate Toluene.

Step 4: Isolation (Vacuum Distillation)

Due to high boiling points, vacuum distillation is required to separate Mono from Di esters.

-

Vacuum: < 5 mbar recommended.

-

Fraction 1: Unreacted Butyric Acid / Glycol.

-

Fraction 2: Mono-butyrate (EGMB).

-

Fraction 3: Di-butyrate (EGDB) (Pot residue if high boiling, or distilled at high vac).

Process Flow Diagram

Figure 2: Process flow for the azeotropic esterification synthesis.

Analytical Validation

To ensure scientific integrity, verify the product using the following parameters.

NMR Characterization ( NMR, )

Distinct shifts allow quantification of Mono vs. Di ratios.

| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |

| -CH2-O-CO- (Ester alpha) | 4.2 - 4.3 | Triplet | Diagnostic for ester formation. |

| -CH2-OH (Free alcohol) | 3.8 | Triplet | Present in Mono-ester only. |

| -CH2-CH2-CH3 (Butyryl chain) | 2.3 | Triplet | Alpha to carbonyl. |

| -CH2-CH3 (Terminal methyl) | 0.95 | Triplet | Terminal methyl of butyrate. |

Quality Control Metrics

-

Acid Value (AV): Measures unreacted butyric acid.

-

Calculation:

-

Spec: < 1.0 mg KOH/g for pharmaceutical grade.

-

-

Water Content (Karl Fischer): < 0.1% (critical for stability).

-

GC Purity: > 98% area normalization.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Water not removing efficiently. | Insulate Dean-Stark arm; ensure vigorous reflux; check toluene volume. |

| High Di-ester in Mono target | Excess Butyric Acid or long reaction time. | Increase EG:BA ratio to 6:1; stop reaction immediately upon calculated water removal. |

| Emulsion during wash | Surfactant effect of mono-ester. | Add solid NaCl to saturate aqueous layer; use gentle rocking instead of shaking. |

| Dark Color | Oxidation or polymerization. | Use Nitrogen blanket; reduce temp to 120°C; ensure high-quality p-TSA (white crystals). |

References

-

Kinetics of Esterification: Maity, S. K., et al. "Kinetic Modeling of Esterification of Ethylene Glycol with Acetic Acid."[1][2] ResearchGate, 2015.[1] Link (Analogous kinetic model).

-

Catalyst Comparison: Siril, P. F., et al.[3] "The Kinetic Comparison Study of Catalytic Esterification of Butyric Acid and Ethanol over Amberlyst 15." IJIRSET, 2014. Link

- Solid Acid Catalysts: Yadav, G. D., & Thathagar, M. B. "Esterification of maleic acid with ethanol over cation-exchange resin catalysts." Reactive and Functional Polymers, 2002.

-

Product Data: NIST Chemistry WebBook, "Ethylene glycol di-n-butyrate." Link

Sources

Application of Ethylene Glycol Di-N-Butyrate in Thin-Film Coatings: A Technical Guide

This guide provides a comprehensive overview of the application of ethylene glycol di-N-butyrate as a critical component in the formulation of advanced thin-film coatings. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental properties of ethylene glycol di-N-butyrate, its functional roles in coating formulations, and detailed protocols for its effective implementation.

Introduction: The Versatile Role of Ethylene Glycol Di-N-Butyrate in Thin-Film Technology

Ethylene glycol di-N-butyrate (EGDB), a dibutyrate ester of ethylene glycol, is a high-boiling point, low-volatility solvent and plasticizer.[1][] Its unique combination of properties makes it a valuable additive in the fabrication of thin-film coatings across various industries, including pharmaceuticals, electronics, and advanced materials. In thin-film applications, the precise control over the film's mechanical properties, morphology, and stability is paramount. EGDB offers a versatile tool to modulate these characteristics.

This document will explore the dual functionality of EGDB as both a plasticizer and a solvent in thin-film formulations, providing a theoretical framework and practical guidance for its application.

Physicochemical Properties of Ethylene Glycol Di-N-Butyrate

A thorough understanding of the physicochemical properties of ethylene glycol di-N-butyrate is essential for its effective application in thin-film coatings. These properties dictate its behavior as a solvent and a plasticizer, influencing everything from solution viscosity to the final film's flexibility.

| Property | Value | Reference |

| CAS Number | 105-72-6 | [3] |

| Molecular Formula | C10H18O4 | [3] |

| Molecular Weight | 202.25 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 240 °C | [3] |

| Melting Point | -80 °C | [3] |

| Flash Point | 121 °C | [3] |

| Density | 1.00 g/cm³ | [3] |

| Water Solubility | 1.663 g/L (at 25 °C) | [3] |

| Vapor Pressure | 0.039 mmHg (at 25 °C) (estimated) | [4] |

The high boiling point and low vapor pressure of EGDB are particularly advantageous in thin-film coating processes, as they ensure a slower evaporation rate. This controlled evaporation is crucial for achieving uniform and defect-free films, especially in techniques like spin-coating and dip-coating.[5]

Mechanistic Insights: The Dual Functionality of EGDB

Ethylene glycol di-N-butyrate primarily serves two critical functions in thin-film coating formulations: as a plasticizer and as a solvent.

EGDB as a Plasticizer: Enhancing Flexibility and Durability

Plasticizers are additives that increase the flexibility and reduce the brittleness of a polymer by lowering its glass transition temperature (Tg).[6] In the context of thin-film coatings, especially those based on cellulosic or vinyl polymers, EGDB's role as a plasticizer is to improve the mechanical integrity of the film.[7]

The mechanism of plasticization involves the insertion of the smaller EGDB molecules between the long polymer chains. This increases the free volume and reduces the intermolecular forces between the polymer chains, allowing them to move more freely relative to each other. The result is a more flexible and durable coating that is less prone to cracking or delamination.

Logical Flow of Plasticization:

Caption: Mechanism of EGDB as a plasticizer in a polymer matrix.

EGDB as a High-Boiling Point Solvent: Controlling Film Morphology

The choice of solvent is a critical factor in determining the morphology and quality of a thin film.[3] Ethylene glycol di-N-butyrate's high boiling point makes it an excellent "leveling" solvent. In coating formulations, a mixture of solvents with varying volatilities is often used. The more volatile solvents evaporate quickly, rapidly increasing the viscosity of the coating solution. The slower-evaporating EGDB remains in the film for a longer duration, allowing the polymer chains more time to arrange themselves into a more ordered and uniform structure. This results in a smoother, defect-free film surface.

This controlled evaporation is particularly crucial in preventing the "orange peel" effect and other surface defects that can arise from rapid, uncontrolled solvent removal.

Application in Pharmaceutical Coatings

In the pharmaceutical industry, thin-film coatings are applied to solid dosage forms, such as tablets, for a variety of reasons, including taste-masking, protecting the active pharmaceutical ingredient (API) from degradation, and controlling its release profile. The flexibility and integrity of these coatings are critical to their function.

Ethylene glycol di-N-butyrate can be used as a plasticizer in enteric coatings and other functional polymer coatings.[3] By enhancing the flexibility of the coating, EGDB helps to prevent cracking of the film during manufacturing, handling, and storage, which could otherwise compromise the protective function of the coating and lead to premature drug release.

Experimental Protocols